Product packaging for 2-Fluoro-5-methoxynaphthalene(Cat. No.:)

2-Fluoro-5-methoxynaphthalene

Cat. No.: B13056125
M. Wt: 176.19 g/mol
InChI Key: ZVWWRBHAJMAQIH-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxynaphthalene (CAS 1261730-67-9) is a high-purity organic compound with a molecular formula of C11H9FO and a molecular weight of 176.19 g/mol . It is a valuable naphthalene-based building block in medicinal chemistry and pharmaceutical research. The strategic incorporation of fluorine and methoxy functional groups on the naphthalene ring system makes this compound a versatile intermediate for constructing more complex molecules. Research indicates that naphthalene derivatives, particularly those with methoxy substitutions, are of significant interest in the development of inhibitors for metabolic targets . For instance, naphthalene-1-sulfonamide derivatives have been explored as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a critical target in immunometabolic diseases such as diabetes and atherosclerosis . The compound serves as a key scaffold in structure-based drug discovery campaigns, enabling researchers to optimize binding affinity and metabolic stability in lead compounds . As a chemical reagent, this compound is For Research Use Only. It is strictly intended for laboratory research and development purposes and is not to be used for diagnostic, therapeutic, medicinal, or household applications. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9FO B13056125 2-Fluoro-5-methoxynaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

6-fluoro-1-methoxynaphthalene

InChI

InChI=1S/C11H9FO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,1H3

InChI Key

ZVWWRBHAJMAQIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2)F

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of 2 Fluoro 5 Methoxynaphthalene

Electrophilic Aromatic Substitution Mechanistic Pathways

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. The substituents on the 2-Fluoro-5-methoxynaphthalene ring play a crucial role in directing the position of attack by incoming electrophiles.

The methoxy (B1213986) group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution. organicchemistrytutor.comminia.edu.eg It donates electron density to the aromatic ring through a strong resonance effect, which outweighs its electron-withdrawing inductive effect. vaia.com This increase in electron density makes the naphthalene (B1677914) ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted naphthalene. organicchemistrytutor.comminia.edu.eg

The directing effect of the methoxy group channels incoming electrophiles to specific positions. By delocalizing its lone pair of electrons, the methoxy group increases the electron density primarily at the ortho and para positions. organicchemistrytutor.comdocsity.com In a 2-substituted naphthalene like 2-methoxynaphthalene (B124790), the C-1 position is the ortho position and is highly activated and generally the site of kinetically controlled substitution. rsc.orgrsc.org Other activated positions include the C-3 (ortho) and C-6 (a para-like position). Competitive acetylation studies have shown the 6-position of 2-methoxynaphthalene to be significantly more reactive than the positions on unsubstituted naphthalene. rsc.org Therefore, in this compound, the 5-methoxy group would strongly activate the ring, particularly at the C-6 and C-4 positions.

The Friedel-Crafts acylation of 2-methoxynaphthalene serves as an excellent model for understanding the electrophilic substitution patterns relevant to this compound. The reaction typically yields a mixture of isomers, with the product ratio being highly dependent on reaction conditions. rsc.org

When 2-methoxynaphthalene is acylated using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), the primary product formed under kinetic control is 1-acetyl-2-methoxynaphthalene. rsc.org However, this isomer can undergo rearrangement to the thermodynamically more stable 6-acetyl-2-methoxynaphthalene. researchgate.netsmolecule.com This isomerization is often facilitated by higher temperatures or extended reaction times. The choice of solvent also significantly impacts the product distribution, with different solvents favoring different isomers. rsc.org For instance, using nitrobenzene (B124822) as a solvent can lead to a higher yield of the 6-acetyl isomer. rsc.org In some cases, deacylation—the removal of the acetyl group to revert to the starting material—can also occur as a competing reaction. rsc.org

Table 1: Influence of Reaction Conditions on the Friedel-Crafts Acetylation of 2-Methoxynaphthalene
Catalyst SystemAcylating AgentSolventPrimary ProductKey ObservationReference
AlCl₃Acetyl ChlorideCarbon Disulphide1-acetyl-2-methoxynaphthaleneKinetically controlled product is favored. rsc.org
AlCl₃Acetyl ChlorideNitrobenzene2-acetyl-6-methoxynaphthaleneThermodynamically controlled product is favored. rsc.org
Phosphotungstic AcidAcetic Anhydride (B1165640)[BPy]BF₄ (Ionic Liquid)1-acetyl-2-methoxynaphthaleneHigh selectivity for the 1-acyl isomer (96.4%) with some rearrangement to the 6-acyl isomer over time. bas.bg

To overcome the environmental issues associated with traditional Lewis acids like AlCl₃, solid acid catalysts such as zeolites have been extensively studied for the acylation of 2-methoxynaphthalene. researchgate.net Zeolites are microporous aluminosilicates that can act as shape-selective catalysts, influencing the regioselectivity of the reaction. researchgate.net

The choice of zeolite and acylating agent determines the product outcome.

H-Mordenite, H-Beta, and H-Y Zeolites : When using acetyl chloride as the acylating agent with these zeolites, the initially formed 1-acyl isomer tends to rearrange to the sterically less hindered 6-acyl isomer. researchgate.net

H-MCM-41 Zeolite : In contrast, when acylation is performed with acetic anhydride over H-MCM-41, the reaction predominantly yields the 1-acyl product. researchgate.net

Ion-Exchanged Zeolites : Lanthanum-exchanged beta zeolite (Laβ) has been shown to give high selectivity for the 6-acyl product. doi.org This is attributed to two factors: the La³⁺ ions narrow the zeolite channels, sterically hindering the formation of the bulkier 1-acyl isomer, and the strong Brønsted acidity of the catalyst promotes thermodynamic control, favoring the more stable 6-acyl product. doi.org

H-MOR Zeolite : A proton-type H-MOR zeolite with a low acid content, when used with acetic anhydride in an acetic acid solvent, demonstrated high conversion (82%) and excellent selectivity (86%) for the desired 2-acetyl-6-methoxynaphthalene. researchgate.netlookchem.com

Table 2: Regioselectivity in Zeolite-Catalyzed Acylation of 2-Methoxynaphthalene
Zeolite CatalystAcylating AgentKey OutcomeProposed MechanismReference
H-Beta (Hβ)Propionic AnhydrideFavors 6-acyl productShape selectivity and thermodynamic control.
La-exchanged Beta (Laβ)Propionic AnhydrideHigher selectivity (78%) for 6-acyl product compared to HβNarrowed channels by La³⁺ ions sterically disfavor the 1-acyl isomer. doi.org
H-Mordenite (H-MOR)Acetic AnhydrideHigh selectivity (86%) for 6-acyl product in acetic acid solventPore structure and low acidity favor the thermodynamic product. researchgate.netlookchem.com
H-MCM-41Acetic AnhydridePredominantly 1-acyl productFavors the kinetically controlled product. researchgate.net

Nucleophilic Substitution Reactivity

While the electron-rich nature of the methoxy-substituted ring favors electrophilic attack, the presence of a fluorine atom provides a site for nucleophilic substitution.

The fluorine atom in fluoroaromatic compounds can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. smolecule.com This reaction is a cornerstone for modifying aromatic systems. The SₙAr mechanism typically involves a two-step process: nucleophilic attack on the carbon bearing the leaving group (fluorine) to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the expulsion of the fluoride (B91410) ion to restore aromaticity. byu.edu

The substitution of aryl halides, which can be challenging, is often facilitated by transition metal catalysis, with copper being a classic and effective mediator. mdpi.com Copper-catalyzed nucleophilic substitutions, often referred to as Ullmann-type reactions, can be applied to aryl fluorides. mdpi.com These reactions typically proceed under milder conditions than their non-catalyzed counterparts.

The mechanism for copper-catalyzed fluorination of aryl halides is thought to involve a Cu(I)/Cu(III) catalytic cycle. nih.govacs.org A plausible pathway for the substitution of an aryl fluoride would involve:

Oxidative addition of the aryl fluoride to a Cu(I) species to form an Ar-Cu(III)-F intermediate.

Substitution of the fluoride on the copper complex by the incoming nucleophile.

Reductive elimination from the Cu(III) intermediate to form the new C-Nucleophile bond and regenerate the Cu(I) catalyst.

Directing groups on the substrate can play a crucial role by coordinating to the copper center, stabilizing the reaction intermediates, and facilitating the substitution process. nih.govacs.org For instance, nanocrystalline copper(II) oxide has been shown to effectively catalyze the reaction of activated aryl fluorides with N-nucleophiles. mdpi.com

The reactivity of this compound is characterized by the interplay of its fluoro and methoxy functional groups on the naphthalene core. These groups influence the electron density and reactivity of the aromatic system, making it a valuable substrate in various synthetic methodologies.

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential in the synthesis of complex organic molecules, including pharmaceuticals and materials. masterorganicchemistry.com

The Suzuki-Miyaura and Heck reactions are cornerstone palladium-catalyzed cross-coupling methods for the synthesis of biaryl compounds. masterorganicchemistry.comnumberanalytics.com The Suzuki reaction couples an aryl halide with an organoboronic acid in the presence of a palladium catalyst and a base. masterorganicchemistry.com The Heck reaction involves the coupling of an aryl halide with an alkene, also catalyzed by palladium. masterorganicchemistry.com

These reactions are critical in medicinal chemistry for rapidly generating molecular analogs to improve pharmacological properties. masterorganicchemistry.com While direct studies on this compound are not prevalent, the synthesis of structurally similar compounds, such as 2-Fluoro-2',5-dimethoxybiphenyl, via the Suzuki-Miyaura reaction demonstrates the utility of this methodology. nih.gov In a typical procedure, an aryl halide is coupled with an aryl boronic acid or ester to form the C-C bond, a transformation of immense importance in organic and polymer chemistry. nih.gov

A competent synthesis of biaryl analogs, for instance, can be achieved through the Suzuki-Miyaura cross-coupling of aryl boronic acids with aryl halides. nih.gov The reaction conditions for such transformations are generally mild and tolerant of various functional groups. researchgate.net

Table 1: Example of Suzuki-Miyaura Cross-Coupling for a Fluoro-Methoxy Biaryl Compound Data sourced from a study on the synthesis of biaryl analogs. nih.gov

Reactant 1 Reactant 2 Product Yield

The catalysts for these reactions are often sophisticated palladium complexes, which can be used in very low concentrations (ppm levels) and supported on materials like SBA-16 for enhanced stability and recyclability. organic-chemistry.orgrsc.org

Attempts to synthesize polyfluorinated methoxy derivatives of 1,1'-binaphthyls through traditional palladium- or nickel-catalyzed coupling methods have sometimes resulted in low yields. fluorine1.rufluorine1.ru An alternative and successful approach involves an intramolecular radical cross-coupling reaction. fluorine1.rufluorine1.ru

This method has been effectively applied to a polyhalogenated naphthyl ester of 2-methoxy-naphthalene-1-sulfonic acid. fluorine1.rufluorine1.ru The reaction is initiated by reagents such as 1-ethylpiperidine (B146950) hypophosphite (EPHP) and α,α'-azobis-isobutyronitrile (AIBN). fluorine1.rufluorine1.ru The proposed mechanism involves a radical-induced 1,5-ipso-substitution that proceeds through a spirocyclic intermediate. fluorine1.rufluorine1.ru This intermediate subsequently undergoes rearomatization by losing sulfur dioxide (SO₂), yielding the desired binaphthyl product. fluorine1.rufluorine1.ru This strategy circumvents the challenges faced in conventional transition-metal-catalyzed couplings for sterically hindered or electronically challenging substrates.

The activation and functionalization of inert C–F bonds is a significant challenge in organic synthesis. researchgate.net A notable advancement in this area is the defluorosilylation of aryl fluorides, which can be achieved using silylboronates (like R₃SiBPin) in the presence of a base such as potassium tert-butoxide (KOtBu). researchgate.netnih.govfrontiersin.org This transformation can proceed smoothly at room temperature, even without a transition-metal catalyst, which is advantageous from a green chemistry perspective. nih.govfrontiersin.org

The reaction tolerates a wide variety of functional groups on the aromatic ring, including methoxy (OMe) groups. nih.govfrontiersin.org This indicates that this compound is a viable substrate for this transformation, yielding the corresponding arylsilane. The mechanism is believed to involve the formation of a highly nucleophilic silyl (B83357) anion species, which then engages in a concerted nucleophilic aromatic substitution (SNAr) process with the fluoroarene. nih.govfrontiersin.org

While the reaction is effective without a catalyst, the presence of a nickel catalyst, such as Ni(COD)₂, can significantly improve the reaction efficiency and yield. nih.govfrontiersin.org

Table 2: Comparison of Catalyst-Free vs. Ni-Catalyzed Defluorosilylation of Various Fluoroarenes Data adapted from a study on silylboronate-mediated defluorosilylation. frontiersin.org

Substrate (Fluoroarene) Catalyst-Free Yield (%) Ni-Catalyzed Yield (%)
4-Fluorotoluene 59 86
3-Fluorotoluene 51 82
2-Fluorotoluene 26 74
4-Fluoroanisole 40 70

DFT studies on the related Ni(COD)₂-catalyzed ipso-silylation of 2-methoxynaphthalene suggest that the reaction proceeds via an internal nucleophilic substitution pathway. acs.orgresearchgate.net The process involves the generation of a silyl anion surrogate that reacts with the nickel catalyst and the substrate to form a π-nickel complex, leading to C–F bond cleavage and C–Si bond formation. acs.orgresearchgate.net

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of methoxynaphthalenes, including derivatives like this compound, is rich and complex, involving various excited-state reactions.

Paterno-Büchi Cycloaddition Involving Methoxynaphthalenes

The Paterno-Büchi reaction is a classic photochemical [2+2] cycloaddition between an excited-state carbonyl compound and an alkene, resulting in the formation of an oxetane (B1205548) ring. researchgate.netnih.govorganic-chemistry.org The reaction can be initiated from either the singlet or triplet excited state of the carbonyl partner and often involves intermediates like exciplexes and biradicals. nih.govresearchgate.net

In the context of methoxynaphthalenes, the position of the methoxy group significantly influences the reaction pathway. While UV irradiation of 5-fluoro-1,3-dimethyluracil (B1219917) with 1-methoxynaphthalenes leads to a novel aromatic Paterno-Büchi type cycloaddition, photoreactions with 2-methoxynaphthalenes proceed differently. oup.com Instead of forming an oxetane, 2-methoxynaphthalenes typically undergo a 1,4-cycloaddition to yield ethenoquinazolines. oup.com This highlights the distinct photochemical reactivity imparted by the substituent's position on the naphthalene ring.

Proton-Induced Electron-Transfer Reactions from Triplet Excited States of 2-Methoxynaphthalene

The triplet excited state of 2-methoxynaphthalene (³ROMe) exhibits notable reactivity in electron-transfer (ET) processes, particularly in the presence of protons. ias.ac.in When 2-methoxynaphthalene is excited to its triplet state in the presence of an electron acceptor like benzophenone (B1666685) (BP) or decafluorobenzophenone (B1669999) (DFBP), a proton can facilitate an electron transfer reaction. acs.orgnih.govoup.com

The detailed mechanism involves several steps:

Formation of the triplet excited state of 2-methoxynaphthalene (³ROMe), often through sensitization by the acceptor (e.g., BP). acs.org

This triplet state forms a 1:1 triplet exciplex with the ground-state acceptor molecule. acs.orgoup.com

In the presence of protons, this triplet exciplex exists in equilibrium with a protonated exciplex. ias.ac.inacs.orgoup.com

A highly efficient intraexciplex electron transfer then occurs from the protonated exciplex. acs.orgoup.com

This process results in the formation of the 2-methoxynaphthalene cation radical (ROMe•⁺) and the ketyl radical of the acceptor (e.g., BPH•). acs.orgoup.comoup.com The structures of these transient intermediates have been characterized using techniques like time-resolved resonance Raman (TR³) spectroscopy combined with density functional theory (DFT) calculations. acs.orgnih.gov These studies have confirmed that the naphthalene ring structure in the ROMe•⁺ radical cation deviates from that of a typical naphthalene cation radical and adopts a more quinonoidal structure. acs.orgnih.gov

Metal-Mediated C-H and C-F Bond Activation

Transition metals, particularly nickel, have emerged as powerful tools for the activation of otherwise inert C-H and C-F bonds. The following sections explore the mechanisms of these transformations as they pertain to this compound and its methoxy analogue.

Nickel-Mediated Oxidative Addition Processes

The activation of the strong carbon-fluorine bond in fluoroarenes is a challenging yet highly desirable transformation in synthetic chemistry. Nickel(0) complexes are effective catalysts for this process, which typically proceeds via an oxidative addition mechanism. While specific studies on this compound are not extensively documented, the mechanism can be inferred from studies on related fluoronaphthalenes and other aryl fluorides. nih.gov

The catalytic cycle for a generic nickel-catalyzed cross-coupling reaction involving C-F bond activation, such as a Suzuki-Miyaura coupling, is initiated by the oxidative addition of the aryl fluoride to a low-valent nickel(0) species. This key step involves the insertion of the nickel center into the C-F bond to form a high-valent aryl-nickel(II)-fluoride intermediate. nih.govacs.org The presence of electron-donating ligands on the nickel, such as phosphines or N-heterocyclic carbenes (NHCs), can enhance the electron density at the metal center, thereby facilitating the oxidative addition. organic-chemistry.orgrsc.org

For this compound, the methoxy group, being an electron-donating group, would increase the electron density of the naphthalene ring system. This electronic effect generally makes the C-F bond stronger and less susceptible to cleavage. However, nickel's ability to activate even electron-rich aryl fluorides has been demonstrated. organic-chemistry.org

The general mechanism for a nickel-catalyzed cross-coupling of an aryl fluoride can be summarized as follows:

Oxidative Addition: A Ni(0) complex, often stabilized by ligands (L), reacts with the aryl fluoride (Ar-F) to form a Ni(II) intermediate, trans-[Ni(Ar)(F)L₂]. rsc.org

Transmetalation: The aryl-nickel(II)-fluoride intermediate reacts with a suitable organometallic coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling). This step involves the exchange of the fluoride ligand for the organic group from the coupling partner, forming a new diorganonickel(II) complex, trans-[Ni(Ar)(R)L₂].

Reductive Elimination: The diorganonickel(II) complex undergoes reductive elimination to form the new carbon-carbon bond (Ar-R) and regenerate the catalytically active Ni(0) species, which can then re-enter the catalytic cycle. organic-chemistry.org

In some cases, especially with polyfluorinated arenes, a radical mechanism involving single electron transfer has also been proposed for the C-F bond activation step. rsc.org

Selective Dearomatization and C-1 Functionalization of 2-Methoxynaphthalene

The naphthalene ring system can undergo dearomatization reactions, which convert the flat, aromatic structure into a three-dimensional, partially saturated ring system. This transformation is of significant interest as it provides access to complex polycyclic frameworks. nih.gov Additionally, the selective functionalization of specific positions on the naphthalene ring, such as the C-1 position of 2-methoxynaphthalene, allows for the targeted synthesis of valuable derivatives.

Selective C-1 Functionalization:

A notable example of selective C-1 functionalization is the nickel-catalyzed ipso-silylation of 2-methoxynaphthalene. researchgate.net This reaction involves the substitution of the hydrogen atom at the C-1 position with a silyl group. Density functional theory (DFT) studies have elucidated the mechanism of this transformation, revealing two potential pathways: an internal nucleophilic substitution and a nonclassical oxidative addition. researchgate.net

The favored internal nucleophilic substitution pathway is proposed to proceed through the following key steps:

Formation of a silyl anion surrogate from a silyl boronate and a base (KOtBu).

Reaction of the silyl anion with Ni(COD)₂ to form a nickel-silyl complex.

η²-complexation of the nickel catalyst with the C(1)=C(2) bond of 2-methoxynaphthalene.

σ-bond formation between nickel and the C-1 carbon, with coordination of the methoxy oxygen to the nickel center.

Attack of the silyl group at the C-2 carbon, followed by rearomatization to yield the C-1 silylated product. researchgate.net

Selective Dearomatization:

The dearomatization of naphthalenes can be achieved through various methods, including photochemical and metal-mediated approaches. For 2-substituted naphthalenes, the regioselectivity of the dearomatization is a critical aspect.

In one approach, an organophotoredox-catalyzed dearomative functionalization of naphthalenes has been demonstrated. acs.org This method can lead to the formation of bridged polycyclic systems through a sequential C-H aroylation and a formal [4+2] cycloaddition. For 2-methoxynaphthalene, this strategy allows for the introduction of an aroyl group followed by a cycloaddition with an alkene, effectively dearomatizing one of the rings. acs.org

Another strategy involves the use of a recyclable molybdenum dearomatization agent. acs.orgresearchgate.net In this process, a {TpMo(NO)(MeIm)} fragment coordinates to the naphthalene in an η²-fashion. Subsequent protonation and nucleophilic attack lead to a 1,2-dihydronaphthalene (B1214177) derivative. For 2-substituted naphthalenes, this method can result in a mixture of constitutional isomers. thieme-connect.de

Iron-catalyzed dearomative syn-dihydroxylation offers another route to functionalized, dearomatized naphthalenes. nih.gov Oxidation of 2-substituted naphthalenes with a biomimetic iron catalyst generally provides better yields compared to their 1-substituted counterparts. nih.gov

The following table summarizes the key transformations discussed:

Starting Material Reaction Type Key Reagents/Catalyst Product Type Reference(s)
Aryl Fluoride (e.g., Fluoronaphthalene)Nickel-Mediated Cross-CouplingNi(0)/Ligand, Organometallic ReagentBiaryl or Alkylated Arene nih.govorganic-chemistry.org
2-Methoxynaphthaleneipso-SilylationNi(COD)₂, Silyl Boronate, KOtBu1-Silyl-2-methoxynaphthalene researchgate.net
2-MethoxynaphthalenePhotoredox Dearomatization/CycloadditionIr photocatalyst, NHC, Aroylfluoride, AlkeneBridged Polycyclic System acs.org
NaphthaleneMolybdenum-Mediated Dearomatization{TpMo(NO)(MeIm)}, Acid, Nucleophile1,2-Dihydronaphthalene acs.orgresearchgate.net
2-Substituted NaphthaleneIron-Catalyzed DihydroxylationFe(tpa) complex, Oxidantsyn-Diol nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 2 Fluoro 5 Methoxynaphthalene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For fluorinated aromatic compounds like 2-Fluoro-5-methoxynaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive understanding of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectra are fundamental for identifying the number and environment of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the electronic effects of the fluorine and methoxy (B1213986) substituents. For instance, in a related compound, 2-cyano-6-methoxynaphthalene, the proton signals are well-resolved, with distinct doublets and doublets of doublets observed in the aromatic region, which can be assigned to specific positions on the naphthalene (B1677914) ring. nii.ac.jp The analysis of these spectra provides crucial information about the substitution pattern on the naphthalene core.

Table 1: Representative ¹H NMR Data for Naphthalene Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
1-Chloro-2-methoxynaphthalene rsc.org CDCl₃ 8.26 (d, J = 8.6 Hz, 1H), 7.84–7.81 (m, 2H), 7.60 (ddd, J = 8.3, 6.9, 1.2 Hz, 1H), 7.43 (ddd, J = 8.1, 6.9, 1.0 Hz, 1H), 7.34–7.30 (m, 1H), 4.06 (s, 3H)
2-Cyano-6-methoxynaphthalene nii.ac.jp CDCl₃ 8.14 (d, J = 0.9 Hz, 1H), 7.79 (d, J = 8.6 Hz, 2H), 7.57 (dd, J = 8.3, 1.6 Hz, 1H), 7.25 (dd, J = 8.9, 2.5 Hz, 1H), 7.15 (d, J = 2.4 Hz, 1H), 3.95 (s, 3H)
2-Methoxynaphthalene (B124790) chemicalbook.com CDCl₃ 7.76 (A), 7.74 (B), 7.74 (C), 7.436 (D), 7.333 (E), 7.14 (F), 7.13 (G), 3.913 (J)

Note: The data presented is for illustrative purposes and highlights the typical range of chemical shifts and coupling patterns observed for substituted naphthalenes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are diagnostic of their electronic environment. The carbon directly attached to the fluorine atom exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), a key feature in identifying fluorinated positions. For example, in a similar fluorinated biphenyl (B1667301) compound, the carbon bearing the fluorine atom shows a large doublet with a coupling constant of approximately 247.5 Hz. doi.org The methoxy carbon appears at a distinct chemical shift, typically in the range of 55-60 ppm. nii.ac.jprsc.org

Table 2: Representative ¹³C NMR Data for Substituted Naphthalenes

Compound Solvent Chemical Shifts (δ, ppm) and C-F Coupling Constants (JC-F, Hz)
A Fluorinated Biphenyl Analogue doi.org CDCl₃ 159.9 (d, JC-F = 247.5 Hz), 146.1 (d, JC-F = 7.6 Hz), 136.1, 130.6 (d, JC-F = 4.0 Hz), 129.1 (d, JC-F = 3.0 Hz), 128.5, 127.5, 126.3 (d, JC-F = 13.6 Hz), 124.0 (d, JC-F = 3.2 Hz), 115.5 (d, JC-F = 22.6 Hz), 28.5 (d, JC-F = 1.6 Hz), 15.4
1-Chloro-2-methoxynaphthalene rsc.org CDCl₃ 152.59, 131.91, 129.55, 128.02, 127.98, 127.47, 124.34, 123.48, 113.75, 57.01
2-Cyano-6-methoxynaphthalene nii.ac.jp CDCl₃ 160.0, 136.5, 133.8, 130.1, 127.9, 127.8, 127.2, 120.8, 119.7, 106.9, 106.1, 55.9

Note: The table showcases typical ¹³C NMR data, with the fluorinated analogue demonstrating the characteristic C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Reaction Monitoring and Structural Elucidation

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. magritek.combeilstein-journals.org The chemical shift of the fluorine atom is extremely sensitive to its local electronic environment, making it an excellent probe for structural changes and for monitoring reaction progress. magritek.commdpi.comnih.gov For instance, in the synthesis of fluorinated molecules, ¹⁹F NMR can be used to track the consumption of a fluorinated starting material and the formation of the fluorinated product in real-time. magritek.commdpi.com The large chemical shift dispersion in ¹⁹F NMR often results in well-resolved spectra, minimizing peak overlap even in complex mixtures. magritek.com In a fluorinated biphenyl compound, a ¹⁹F NMR signal was observed at -119.3 ppm. doi.org

Analysis of NMR Coupling Constants for Conformational Studies

Spin-spin coupling constants (J-couplings) provide valuable information about the through-bond connectivity of atoms and the dihedral angles between them, which is crucial for conformational analysis. nih.gov In substituted naphthalenes, long-range coupling constants, such as those between protons on different rings (inter-ring couplings), can be particularly informative. dntb.gov.ua The magnitude of these couplings is often dependent on the conformation of the molecule. cdnsciencepub.com For fluorinated compounds, through-space and through-hydrogen bond coupling constants involving fluorine (JFH) are powerful tools for conformational analysis. nih.govresearchgate.net By measuring coupling constants in different solvents and at various temperatures, it is possible to determine the populations of different conformers in solution. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-F bond, the C-O bonds of the methoxy group, and the aromatic C-H and C=C bonds. For example, in 2-cyano-6-methoxynaphthalene, a strong band for the nitrile (C≡N) stretch is observed at 2221 cm⁻¹, and C-O stretching vibrations are also prominent. nii.ac.jp The IR spectrum of 2-methoxynaphthalene shows characteristic peaks for the aromatic system and the methoxy group. chemicalbook.com These characteristic frequencies help to confirm the presence of specific functional groups within the molecule.

Table 3: Key IR Absorption Bands for Related Naphthalene Derivatives

Compound Functional Group Characteristic Absorption (cm⁻¹)
2-Cyano-6-methoxynaphthalene nii.ac.jp C≡N Stretch 2221
2-Cyano-6-methoxynaphthalene nii.ac.jp C-O Stretch 1266
Derivatives of 6-methoxynaphthalene derpharmachemica.com N-H Stretch 3418, 3200
Derivatives of 6-methoxynaphthalene derpharmachemica.com C=O Stretch 1620

Note: This table provides examples of characteristic IR absorption bands for functional groups found in related naphthalene structures.

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for identification and structural analysis. The analysis of this compound and its analogues by Fourier Transform (FT)-Raman spectroscopy reveals characteristic vibrational frequencies associated with the naphthalene core and its substituents.

Studies on analogous compounds, such as 1-methoxynaphthalene (B125815) and various dimethylnaphthalene isomers, provide a basis for interpreting the spectrum of this compound. sci-hub.boxresearchgate.net The FT-Raman spectra are typically recorded in the region of 3500–50 cm⁻¹. nii.ac.jp For substituted naphthalenes, the spectra can be complex, but theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of vibrational modes. nii.ac.jpamericanpharmaceuticalreview.com

The key vibrational modes observed in the Raman spectra of methoxy- and fluoro-substituted naphthalenes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region.

Naphthalene Ring Stretching: The C-C stretching vibrations of the naphthalene ring are characteristic and usually observed in the 1300–1650 cm⁻¹ range. These bands are often strong and can be sensitive to the nature and position of substituents. conicet.gov.ar For example, in diphenyl-polyynes, a peak around 1600 cm⁻¹ is a marker for the phenyl ring stretching. beilstein-journals.org

C-O Stretching: The stretching vibration of the C-O bond in the methoxy group is expected in the region of 1200-1270 cm⁻¹.

C-F Stretching: The C-F stretching vibration is typically found in the 1000–1400 cm⁻¹ region and can be a strong indicator of fluorination.

Skeletal Deformations: Lower frequency bands corresponding to in-plane and out-of-plane bending of the naphthalene ring and substituent groups provide further structural information.

Table 1: Characteristic Raman Bands for Naphthalene Analogues

Vibrational ModeTypical Wavenumber (cm⁻¹)Compound AnalogueReference
Aromatic C-H Stretching3000 - 31001-Methoxynaphthalene researchgate.net
C=C Stretching (ring)1386, 1471, 15772,3-Dimethylnaphthalene nii.ac.jp
C-C Stretching (ring)1430 - 16501-Methoxynaphthalene researchgate.net
Skeletal Deformation1012,3-Dimethylnaphthalene nii.ac.jp

This table presents data from analogue compounds to infer the expected spectral characteristics of this compound.

Time-Resolved Resonance Raman Studies

Time-Resolved Resonance Raman (TR³) spectroscopy is a powerful technique for studying the structure and dynamics of short-lived excited states and reaction intermediates. researchgate.net By selectively enhancing the Raman signals of chromophoric parts of a molecule, TR³ provides detailed vibrational information about transient species.

Studies on 2-methoxynaphthalene and other naphthalene derivatives have utilized TR³ to characterize their triplet excited states and radical anions. beilstein-journals.orgrruff.info For instance, the triplet excited state of 2-methoxynaphthalene has been investigated using TR³ spectroscopy, providing insights into its electronic and molecular structure upon photoexcitation. beilstein-journals.org

In a typical TR³ experiment, a pump laser pulse excites the molecule to an excited state, and a time-delayed probe laser pulse generates the Raman spectrum of the transient species. The analysis of the vibrational frequencies of the excited state compared to the ground state reveals changes in bond orders and geometry upon excitation.

For example, in the study of aromatic imide derivatives, significant downshifts in the aromatic ring and carbonyl stretching modes were observed upon one-electron reduction, indicating a decrease in bond order and an increase in charge density on these moieties. researchgate.net Similarly, studies on naphthoquinone derivatives, which are structurally related to the naphthalene core, have used TR³ to analyze their radical anions, providing valuable data for understanding electron transfer processes in biological systems. researchgate.netchemsrc.com

The TR³ spectrum of the 2-methoxynaphthalene cation radical (ROMe•+) has been analyzed with the aid of DFT calculations, showing that the structure of its naphthalene ring deviates from that of the naphthalene radical cation itself. rruff.info This highlights the influence of the methoxy substituent on the electronic structure of the transient species.

Table 2: Key Findings from Time-Resolved Resonance Raman Studies of Naphthalene Analogues

Compound/IntermediateKey ObservationSignificanceReference(s)
Triplet 2-MethoxynaphthaleneCharacterization of excited state vibrational modes.Understanding of electronic and geometric changes upon excitation. beilstein-journals.org
2-Methoxynaphthalene Cation RadicalStructural deviation from naphthalene radical cation.Shows influence of methoxy group on the radical's structure. rruff.info
Naphthoquinone Radical AnionsAssignment of vibrational frequencies in the structure-sensitive region.Insight into structure-function relationships in biological electron transfer. researchgate.net
Aromatic Imide Radical AnionsDownshift of aromatic and carbonyl stretching frequencies upon reduction.Correlates charge distribution with structural changes. researchgate.net

This table summarizes findings from analogue compounds to illustrate the application and insights gained from TR³ spectroscopy.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, mass spectrometry would confirm its molecular weight and provide characteristic fragmentation patterns resulting from the fluoro and methoxy substituents on the naphthalene core.

While a specific mass spectrum for this compound was not found in the reviewed sources, data from closely related analogues like 2-fluoro-1-methoxynaphthalene (B13774701) provides strong inferential evidence for its expected mass spectral behavior. sci-hub.box The electron ionization (EI) mass spectrum of 2-fluoro-1-methoxynaphthalene shows a molecular ion peak (M⁺) at an m/z of 176, corresponding to the molecular formula C₁₁H₉OF. sci-hub.box

The fragmentation pattern is also informative. Key fragments observed for 2-fluoro-1-methoxynaphthalene include ions at m/z 161 (loss of a methyl group, -CH₃), 133 (loss of a methyl group and carbon monoxide, -CH₃, -CO), and 134. sci-hub.box A similar fragmentation pathway would be anticipated for this compound. The molecular ion would be expected at m/z 176, with subsequent fragmentation involving the loss of the methoxy group's methyl radical, followed by the loss of a carbonyl group.

Mass spectrometry data for other fluorinated naphthalenes, such as 2,2-difluoro-1-oxo-1,2-dihydronaphthalene, also show characteristic fragmentation patterns that can help in the structural elucidation of related compounds. sci-hub.box

Table 3: Mass Spectrometry Data for 2-Fluoro-1-methoxynaphthalene

m/z (relative intensity)Proposed FragmentFormula of FragmentReference
176 (80)Molecular Ion [M]⁺[C₁₁H₉OF]⁺ sci-hub.box
161 (56)[M - CH₃]⁺[C₁₀H₆OF]⁺ sci-hub.box
133 (100)[M - CH₃ - CO]⁺[C₉H₆F]⁺ sci-hub.box

This table shows data for a close structural isomer, 2-fluoro-1-methoxynaphthalene, to predict the mass spectrometric behavior of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is used to characterize conjugated systems like naphthalene. The position (λmax), intensity (molar absorptivity, ε), and fine structure of the absorption bands are sensitive to the molecular structure and the substituents present.

The UV-Vis spectrum of a naphthalene derivative is characterized by several absorption bands corresponding to π→π* transitions. For this compound, the spectrum is expected to be similar to that of other substituted naphthalenes, with shifts in the absorption maxima influenced by the electronic effects of the fluorine and methoxy groups.

For example, the UV absorption spectrum of 2-cyano-6-methoxynaphthalene in benzene (B151609) displays an absorption maximum at 335 nm. nii.ac.jp The NIST Chemistry WebBook provides UV/Visible spectral data for 2-fluoronaphthalene, which shows characteristic absorption bands. nist.gov Studies on other naphthalene-based receptors have shown that the absorption peaks are sensitive to solvent polarity, often exhibiting a red shift in more polar solvents. researchgate.net

In a study on methoxy-substituted 2,2-diaryl-2H-naphtho[1,2-b]pyrans, it was observed that the position of the methoxy group could cause either a bathochromic (red shift) or hypsochromic (blue shift) shift in the λmax. clockss.org This highlights the significant role of substituent position on the electronic transitions.

Table 4: UV-Vis Absorption Data for Naphthalene Analogues

CompoundSolventλmax (nm)Reference
2-Cyano-6-methoxynaphthaleneBenzene335 nii.ac.jp
Naphthalene-based fluororeceptorChloroform (B151607)290 researchgate.net
2-FluoronaphthaleneNot specifiedMultiple bands nist.gov

This table includes data from various naphthalene analogues to illustrate the typical UV-Vis absorption characteristics.

X-ray Crystallography (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself was not found, structural data for its derivatives provide valuable insights into the molecular geometry, conformation, and intermolecular interactions that can be expected.

A notable example is the crystal structure of human fatty acid-binding protein 4 (FABP4) in complex with a ligand, 2-fluoro-5-((4-methoxynaphthalene)-1-sulfonamido) benzoic acid. ambeed.com The crystallographic data, resolved to 1.54 Å, reveals the precise binding mode of this naphthalene derivative within the protein's active site. ambeed.com This demonstrates how the methoxynaphthalene moiety can be incorporated into larger molecules designed for specific biological interactions.

These examples underscore the utility of X-ray crystallography in providing unambiguous structural information for complex derivatives containing the methoxynaphthalene scaffold.

Table 5: Crystallographic Data for a Derivative of Methoxynaphthalene

Derivative NamePDB IDResolution (Å)Key Structural FeatureReference
2-fluoro-5-((4-methoxynaphthalene)-1-sulfonamido) benzoic acid (in complex with FABP4)5Y0F1.54Binding mode within a protein active site revealed. clockss.orgambeed.com
C,C,N-Triaryl imine from 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthaleneNot applicableNot specifiedNon-coplanar arrangement of aromatic rings. spectroscopyonline.com

This table showcases the application of X-ray crystallography to derivatives containing the methoxynaphthalene core.

Computational Chemistry and Theoretical Studies on 2 Fluoro 5 Methoxynaphthalene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility. It is widely used to predict the properties of molecular systems. uci.edu

Geometry optimization using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, is a standard procedure to determine the most stable three-dimensional structure of a molecule. inpressco.com For 2-Fluoro-5-methoxynaphthalene, these calculations predict the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The optimized geometry is crucial for accurately calculating other molecular properties.

Electronic properties, such as the dipole moment and the distribution of electron density, are also readily calculated. The presence of the electronegative fluorine atom and the electron-donating methoxy (B1213986) group creates a notable dipole moment and an asymmetric charge distribution across the naphthalene (B1677914) core. This electronic landscape is fundamental to understanding the molecule's intermolecular interactions and reactivity. High-throughput DFT frameworks have been developed to automate such calculations for complex molecules, including those with various charge states and in solution. github.io

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT calculations of similar aromatic compounds. Actual values may vary based on the specific functional and basis set used.

Parameter Predicted Value
C-F Bond Length ~1.35 Å
C-O (methoxy) Bond Length ~1.37 Å
O-CH₃ Bond Length ~1.43 Å
Naphthalene Ring C-C Bond Lengths 1.37 - 1.43 Å

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic behavior and reactivity. The energy difference between the HOMO and LUMO, known as the band gap, indicates the molecule's kinetic stability and its electronic excitation properties.

For this compound, the HOMO is typically localized on the electron-rich naphthalene ring and the methoxy group, while the LUMO is distributed over the aromatic system. The fluorine substituent lowers the energy of the π-system orbitals. acs.org The calculated HOMO-LUMO gap provides insights into the molecule's color, photochemical reactivity, and its potential as an electronic material. grafiati.com DFT calculations have been shown to be effective in tuning the optoelectronic properties of similar substituted aromatic systems. grafiati.com

Table 2: Predicted Electronic Properties for this compound using DFT Note: These are representative values based on DFT calculations of similar aromatic compounds.

Property Predicted Value
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.2 eV
HOMO-LUMO Band Gap ~ 5.3 eV

DFT calculations are a powerful tool for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. acs.org By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. nih.gov These predicted spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the stretching and bending of bonds within the this compound molecule. science.gov Although harmonic frequency calculations often overestimate experimental values, scaling factors can be applied to achieve good agreement. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a method used to analyze the electron density topology to characterize chemical bonding and other interactions. ias.ac.in In this compound, AIM analysis can be used to identify and quantify weak intramolecular interactions, such as C–H···F or C–H···O hydrogen bonds. These interactions, revealed by the presence of bond critical points (BCPs) in the electron density, can influence the molecule's conformational preferences and stability. nih.govnih.gov The analysis provides values for the electron density (ρ) and its Laplacian (∇²ρ) at these critical points, which helps in understanding the nature and strength of the interactions. d-nb.info

Advanced Quantum Chemical Methods (e.g., Hartree-Fock, Hybrid Hartree-Fock/Density Functional Methods)

While DFT is widely used, other methods like Hartree-Fock (HF) and hybrid functionals offer alternative approaches. HF theory is a fundamental ab initio method, but it neglects electron correlation. ntnu.no Hybrid functionals, such as B3LYP, improve upon this by incorporating a portion of the exact HF exchange with DFT exchange-correlation functionals. buffalo.edu

For certain properties, such as reaction barrier heights, non-self-consistent calculations using HF orbitals with a semi-local density functional can yield significantly improved accuracy by reducing the self-interaction error inherent in many functionals. nih.gov The use of these advanced methods provides a means to benchmark and validate the results obtained from standard DFT calculations, ensuring a more robust theoretical description of the this compound system. arxiv.orgchemrxiv.org

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving fluorinated aromatic compounds, DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies and reaction kinetics. For instance, studies on the fluorination or silylation of naphthalene derivatives have used computational modeling to understand regioselectivity and the role of catalysts. smolecule.comresearchgate.net By modeling the reaction of this compound with various reagents, one can predict the most likely products and understand the electronic factors that govern the reaction's outcome, providing critical insights that can guide synthetic efforts. nih.gov

Conformational Analysis using Computational Approaches

Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. These analyses are fundamental to understanding a molecule's physical properties, reactivity, and biological activity. For semi-rigid molecules like this compound, computational methods can predict the most stable conformations and the energy barriers between them.

The conformation of the methoxy group relative to the naphthalene ring is of particular interest. Theoretical studies on methoxy-substituted naphthalenes have identified different stable conformers, such as planar cis and trans forms, which can interconvert. nih.gov The presence of the fluorine atom at the 2-position can influence the conformational preference of the methoxy group at the 5-position through electronic and steric interactions. Density Functional Theory (DFT) is a powerful computational method used to explore these conformational landscapes. nih.govmdpi.com By calculating the potential energy surface as a function of the dihedral angles of the substituents, researchers can identify the global and local energy minima, which correspond to the most stable and metastable conformers, respectively.

For a hypothetical conformational analysis of this compound, one would expect to investigate the rotation around the C5-O bond of the methoxy group. The key dihedral angle (C4-C5-O-CH3) would be systematically varied, and the energy of the molecule calculated at each step. The results would likely reveal the most stable arrangement of the methoxy group relative to the naphthalene ring and the fluorine substituent. The fluorine atom's electronegativity and size would be expected to influence the electronic distribution and steric environment of the naphthalene system, thereby affecting the rotational barrier and the relative energies of the conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound This table is illustrative and based on typical data from conformational analysis studies, as direct data for this compound is not available.

ConformerDihedral Angle (C4-C5-O-CH3)Relative Energy (kcal/mol)Population (%) at 298 K
A (Planar)0.00~70
B (Perpendicular)90°+2.5~5
C (Anti-planar)180°+0.5~25

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. aip.org This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions at a molecular level. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity.

In the context of this compound, molecular docking studies would be invaluable for identifying potential biological targets and elucidating the structural basis of its activity. Although specific docking studies for this compound are not extensively documented, the general principles can be applied by examining studies on analogous naphthalene derivatives. aip.orgtandfonline.com

A typical molecular docking workflow involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the ligand (this compound) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Docking Simulation: A docking algorithm systematically places the ligand in the binding pocket of the receptor in various orientations and conformations.

Scoring and Analysis: The resulting poses are scored using a scoring function that estimates the binding free energy. Lower scores typically indicate more favorable binding. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are then analyzed for the top-scoring poses.

For this compound, the fluorine and methoxy substituents would play a crucial role in its interactions with a receptor. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, while the methoxy group can also act as a hydrogen bond acceptor. The naphthalene ring system provides a large hydrophobic surface that can engage in van der Waals and pi-stacking interactions with aromatic amino acid residues in the receptor's binding site.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies, as specific data for this compound is not available.

Docking PoseBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
1-8.5Leu83, Val91, Ala104Hydrophobic
Lys30Hydrogen Bond (with Fluorine)
Phe168Pi-stacking
2-8.2Ile65, Met145Hydrophobic
Asp169Hydrogen Bond (with Methoxy Oxygen)

Such theoretical investigations are fundamental in the rational design of new molecules with desired biological activities. The insights gained from conformational analysis and molecular docking can guide the synthesis and experimental testing of novel compounds, ultimately accelerating the drug discovery process.

Applications in Advanced Organic Synthesis and Materials Science

Role as Building Blocks in Complex Molecule Construction

The concept of using well-defined molecular building blocks is fundamental to the synthesis of complex functional molecules and advanced materials. tennessee.edu Fluorinated building blocks are of particular interest as the inclusion of fluorine can significantly alter the physicochemical properties of a target molecule. tennessee.edu

Fluorinated naphthalene (B1677914) derivatives, analogous to 2-fluoro-5-methoxynaphthalene, serve as critical building blocks in the synthesis of larger, polycyclic aromatic systems. A prominent example is their use in the construction of partially fluorinated dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives, which are high-performance organic semiconductors. d-nb.infochemrxiv.org In these syntheses, the fluorinated naphthalene precursor constitutes the foundational unit upon which the final, complex structure is assembled. The synthesis strategy often involves creating a larger olefinic precursor from the initial naphthalene building block, which then undergoes a final ring-closing reaction to yield the target molecule. d-nb.info This modular approach, starting with a functionalized naphthalene core, is essential for accessing complex molecular architectures that would be difficult to create otherwise. d-nb.infochemrxiv.org

Precursors in Specialized Synthetic Routes

The specific reactivity of the this compound scaffold allows it to be used as a precursor in highly specialized chemical transformations.

The construction of heterocyclic compounds is a cornerstone of modern organic synthesis, with broad applications in pharmaceuticals and materials. The electron-rich nature of naphthalene derivatives makes them excellent starting materials for building fused heterocyclic rings. fardapaper.ir

The synthesis of fluorinated DNTT derivatives from fluorinated naphthalene precursors is a direct application of this principle. d-nb.infochemrxiv.org These synthetic routes create a complex heterocyclic system built around a central thieno[3,2-b]thiophene (B52689) core. The key step in forming this heterocyclic system is a double-ring-closing reaction from a precursor derived from the initial naphthalene building block. acs.org Strategies to achieve this cyclization include iodine-promoted reactions or a thio-Friedel-Crafts type reaction involving a sulfoxide (B87167) intermediate. d-nb.info The successful synthesis of these complex fused-ring heterocycles demonstrates the utility of functionalized naphthalenes as precursors for advanced heterocyclic systems. d-nb.info

Solid-phase synthesis is a technique used to build large molecules like peptides and oligonucleotides by sequentially adding building blocks to a starting molecule that is attached to an insoluble polymer support. biosynth.comimperial.ac.uk A "linker" is the chemical moiety that connects the growing molecule to this solid support. mdpi.compeptide.com The choice of linker is critical as it must be stable throughout the synthesis but allow for the clean release of the final product. mdpi.com While a wide variety of linkers have been developed for different synthetic strategies, the use of this compound specifically as a linker in solid-phase synthesis is not widely documented in scientific literature.

Development of Advanced Materials

The incorporation of fluorinated naphthalene units into larger molecular systems is a key strategy for developing advanced organic materials with precisely controlled properties.

The introduction of fluorine atoms into organic molecules is a powerful tool for tuning their electronic properties. mdpi.com Fluorine's high electronegativity can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a compound. chemrxiv.org This modification is crucial in the design of organic semiconductors, as it can enhance the material's stability in air and improve its performance in electronic devices. mdpi.com

In the context of DNTT derivatives, partial fluorination of the naphthalene building blocks is used to chemically alter the electronic properties of the resulting semiconductor. chemrxiv.org The synthesis of molecules like 1,2,3,4-Tetrafluoro-dinaphthothienothiophene (F4DNTT) and 1,2,3,4,8,9,10,11-octafluoro-dinaphthothienothiophene (F8DNTT) starts from partially fluorinated naphthalene precursors. d-nb.infochemrxiv.org This strategic fluorination leads to materials with modified electronic structures and reduced exciton (B1674681) binding energy in thin films, highlighting the role of fluorinated precursors in creating materials with specific, desirable electronic characteristics. d-nb.infochemrxiv.org

DNTT and its derivatives are a class of high-performance organic semiconductors known for their excellent charge-carrier mobility and stability, making them promising for applications in organic field-effect transistors (OFETs). acs.orgacs.org A general and efficient synthetic method for producing various DNTT derivatives starts from readily available 2-methoxynaphthalene (B124790) precursors. acs.orgacs.org

Newer strategies have focused on creating partially fluorinated DNTT derivatives to further enhance their properties. chemrxiv.org For instance, F8DNTT can be synthesized from a tetrafluoronaphthyl precursor via a McMurry coupling reaction to build the central carbon backbone, followed by oxidation and a final thio-Friedel-Crafts cyclization to form the thiophene (B33073) rings. d-nb.info The asymmetric F4DNTT is synthesized using a Wittig reaction to form its precursor, which then undergoes an iodine-promoted cyclization. d-nb.info These advanced synthetic routes underscore the importance of fluorinated naphthalene building blocks in developing the next generation of organic semiconductors. d-nb.infochemrxiv.org The resulting DNTT derivatives have demonstrated very high field-effect mobility in transistors, in some cases up to 8 cm² V⁻¹ s⁻¹. acs.org

Table of Device Performance for DNTT Derivatives

CompoundField-Effect Mobility (cm² V⁻¹ s⁻¹)
3,10-C₁₀-DNTT~8.0
2,9-DPh-DNTT~3.4
3,10-DPh-DNTT~3.8
Data extracted from preliminary measurements of vapor-processed organic field-effect transistors (OFETs). acs.org

Functional Materials for Chemical Sensing and Probing

Fluorescence-based detection is a highly sensitive and widely used analytical technique. nih.gov Naphthalene and its derivatives are frequently employed as core structures in the design of fluorescent probes due to their inherent photophysical properties. nih.govgoogle.com

Design and Application of Naphthalene-Based Fluorescent Probes

The design of effective fluorescent probes involves integrating a fluorophore (like naphthalene) with a specific recognition site for an analyte of interest. nih.gov The interaction between the probe and the analyte induces a change in the fluorescence signal—such as intensity, wavelength, or lifetime—allowing for the detection and quantification of the target. nih.gov

Naphthalene derivatives have been successfully utilized to create probes for various analytes, including metal ions. For instance, a naphthalene-based fluorescent probe, designated F6, was synthesized for the selective detection of Al³⁺ ions. This probe demonstrated a significant fluorescence response to Al³⁺ over other metal ions, with a calculated binding constant of 1.598 × 10⁵ M⁻¹ and a detection limit of 8.73 × 10⁻⁸ mol/L. nih.gov While this example highlights the utility of the broader class of naphthalene derivatives, specific research detailing the use of this compound as a fluorescent probe is not prominently available in the reviewed literature. The electronic modifications provided by the fluoro and methoxy (B1213986) substituents could, in principle, be leveraged to modulate the photophysical properties and selectivity of such probes.

Principles of Fluorescence-Based Detection Methods

Fluorescence-based detection relies on the principle that a molecule (the fluorophore) absorbs light at a specific wavelength and then emits light at a longer wavelength. nih.gov The efficiency and characteristics of this process are sensitive to the molecule's chemical environment. nih.gov When a fluorescent probe binds to its target analyte, mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET) can alter the fluorescence output. This change provides a measurable signal that correlates with the concentration of the analyte. The high sensitivity of fluorescence allows for the detection of analytes at very low concentrations. nih.gov

Catalytic Applications in Organic Transformations

The unique electronic and steric properties of substituted naphthalenes can influence their behavior in catalytic systems, either as substrates or as ligands for metal catalysts.

Olefin Metathesis Catalyst Screening

Olefin metathesis is a powerful carbon-carbon bond-forming reaction with broad applications in organic synthesis and polymer chemistry. wikipedia.orgnih.gov The development and screening of new, more efficient catalysts are ongoing areas of research. researchgate.netolefin-metathesis-catalysts.com High-throughput screening methods are often employed, and these can utilize profluorescent substrates that release a fluorescent molecule upon a successful metathesis reaction, providing a rapid and sensitive analytical signal. researchgate.net

One screening approach involves using substrates that undergo ring-closing metathesis (RCM) to produce a fluorescent product. researchgate.net The rate of fluorescence increase can be correlated with the activity of the catalyst being tested. While this methodology is general for screening various olefin metathesis catalysts, there is no specific mention in the literature of this compound being directly used in the screening of olefin metathesis catalysts. researchgate.net

Zeolite-Catalyzed Reactions

Zeolites are crystalline aluminosilicates with well-defined microporous structures that make them highly effective as shape-selective solid acid catalysts in a variety of organic reactions, including Friedel-Crafts alkylation and acylation. researchgate.netmdpi.commdpi.com The acylation of 2-methoxynaphthalene, a structurally related compound, has been studied over zeolite catalysts to produce key intermediates for pharmaceuticals like Naproxen. researchgate.net These studies often focus on improving the regioselectivity of the reaction by leveraging the steric constraints imposed by the zeolite pores. researchgate.net

Similarly, the benzylation of naphthalene has been investigated using mesoporous Beta zeolite catalysts. mdpi.com The enhanced mesoporosity of these materials improves the accessibility of the acid sites and facilitates the diffusion of bulky reactants and products, leading to higher catalytic activity. mdpi.com Although these studies demonstrate the utility of zeolites in reactions involving naphthalene derivatives, specific research on zeolite-catalyzed reactions of this compound is not detailed in the available literature. The presence of the fluorine atom could influence the electronic activation of the naphthalene ring and thus affect its reactivity and selectivity in such acid-catalyzed transformations.

Q & A

Q. Table 1. Risk-of-Bias Criteria for Animal Studies (Adapted from )

CriteriaHigh ConfidenceLow Confidence
Dose randomizationYesNo/Unclear
Allocation concealmentYesNo/Unclear
Outcome blindingYesNo/Unclear
Complete data reportingYesPartial/No

Q. Table 2. Key Environmental Parameters for Fate Modeling (From )

ParameterValue
Log KowK_{ow}3.8 (predicted)
Water solubility12 mg/L (25°C)
Vapor pressure0.02 Pa (25°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.